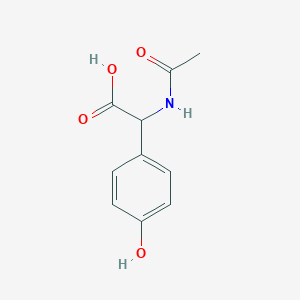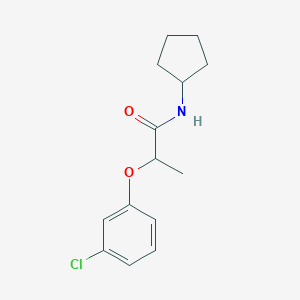
(Acetylamino)(4-hydroxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Acetylamino)(4-hydroxyphenyl)acetic acid, commonly known as N-Acetyl-4-hydroxyphenylalanine, is an amino acid derivative that has gained significant attention in the field of scientific research due to its potential therapeutic properties. The compound has been studied for its ability to act as an antioxidant, anti-inflammatory, and neuroprotective agent.
Mechanism of Action
The mechanism of action of N-Acetyl-4-hydroxyphenylalanine is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that N-Acetyl-4-hydroxyphenylalanine can cross the blood-brain barrier and exert neuroprotective effects. It has been shown to increase dopamine levels in the brain, which may improve cognitive function and motor control. Additionally, it has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-Acetyl-4-hydroxyphenylalanine in lab experiments is its ability to act as an antioxidant and protect cells from oxidative damage. However, its solubility in water is limited, making it difficult to use in aqueous solutions. Additionally, its stability may be affected by pH and temperature changes.
Future Directions
Future research on N-Acetyl-4-hydroxyphenylalanine could focus on its potential therapeutic applications in neurodegenerative diseases, cancer, and other oxidative stress-related diseases. Further studies could also investigate its mechanism of action and potential side effects. Additionally, research could explore alternative synthesis methods to improve the yield and purity of the compound.
Synthesis Methods
The synthesis of N-Acetyl-4-hydroxyphenylalanine can be achieved through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of 4-hydroxyphenylacetic acid with acetic anhydride and acetic acid, followed by purification. Enzymatic synthesis involves the use of enzymes such as tyrosine phenol-lyase or tyrosinase to catalyze the reaction between 4-hydroxyphenylalanine and acetic anhydride.
Scientific Research Applications
N-Acetyl-4-hydroxyphenylalanine has been studied for its potential therapeutic properties in various areas of scientific research. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
Product Name |
(Acetylamino)(4-hydroxyphenyl)acetic acid |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.2 g/mol |
IUPAC Name |
2-acetamido-2-(4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C10H11NO4/c1-6(12)11-9(10(14)15)7-2-4-8(13)5-3-7/h2-5,9,13H,1H3,(H,11,12)(H,14,15) |
InChI Key |
UVJQJJCJNQDKIY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B253365.png)
![6-[(2-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253366.png)
![6-(4-Methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253367.png)
![6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253376.png)

![2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B253379.png)





![Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B253400.png)

